2-(1-Ethylpiperidin-4-yl)azepane
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Overview
Description
2-(1-Ethylpiperidin-4-yl)azepane is an organic compound with the molecular formula C13H26N2 It is a heterocyclic amine consisting of a seven-membered ring containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpiperidin-4-yl)azepane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1-ethylpiperidine with azepane derivatives can yield the desired compound. The reaction typically requires a catalyst and may be conducted under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as distillation or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethylpiperidin-4-yl)azepane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Substitution: Substitution reactions often require nucleophiles or electrophiles, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1-Ethylpiperidin-4-yl)azepane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Ethylpiperidin-4-yl)azepane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
2-(1-Ethylpiperidin-4-yl)azepane can be compared with other similar compounds, such as azepane and piperidine derivatives. These compounds share structural similarities but differ in their chemical properties and applications . For example:
Piperidine: A six-membered ring with a nitrogen atom, widely used in pharmaceuticals and organic synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H26N2 |
---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
2-(1-ethylpiperidin-4-yl)azepane |
InChI |
InChI=1S/C13H26N2/c1-2-15-10-7-12(8-11-15)13-6-4-3-5-9-14-13/h12-14H,2-11H2,1H3 |
InChI Key |
NDGUOQRTXFWDMX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)C2CCCCCN2 |
Origin of Product |
United States |
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